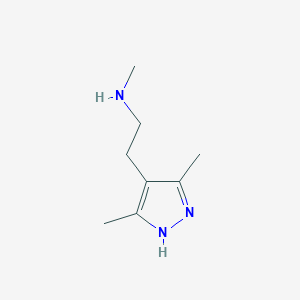

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6-8(4-5-9-3)7(2)11-10-6/h9H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYGUQISYVTMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349408 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401632-42-6 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, a substituted pyrazolylethylamine of significant interest in medicinal chemistry and neuropharmacological research. Its structural analogy to classic tryptamine psychedelics positions it as a valuable tool for exploring structure-activity relationships at serotonergic receptors. We present a robust and well-documented synthetic pathway, proceeding through a regioselective Vilsmeier-Haack formylation of a protected 3,5-dimethylpyrazole, followed by a conclusive reductive amination. The rationale behind key strategic decisions, detailed step-by-step protocols, mechanistic insights, and characterization data are provided. An alternative synthetic route is also discussed. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of novel heterocyclic compounds.

Introduction

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a central 3,5-dimethylpyrazole ring functionalized at the 4-position with an N-methylethanamine side chain. The pyrazole core is a ubiquitous motif in pharmacologically active molecules, valued for its metabolic stability and versatile hydrogen bonding capabilities.[1][2][3][4]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-(2-(Methylamino)ethyl)-3,5-dimethyl-1H-pyrazole |

| Molecular Formula | C₈H₁₅N₃ |

| Molar Mass | 153.23 g/mol |

| CAS Number | Not assigned (as of last update) |

| Appearance | Expected to be an oil or low-melting solid |

Significance and Potential Applications

The primary interest in this molecule stems from its structural relationship to psychoactive tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocin. In this compound, the indole ring of a tryptamine is bioisosterically replaced by a 3,5-dimethylpyrazole ring. This substitution allows for the systematic investigation of how the aromatic core influences receptor binding and functional activity, particularly at serotonin receptors like 5-HT₂A. As such, this compound is a valuable pharmacological tool for researchers in drug discovery and neuroscience.

Overview of Synthetic Strategies

The construction of the target molecule is most logically achieved by first establishing the pyrazole core, followed by the elaboration of the C4 side chain. The key challenge lies in the regioselective functionalization of the 4-position of the 3,5-dimethylpyrazole ring. Our recommended approach, detailed below, employs a Vilsmeier-Haack reaction to install a necessary aldehyde handle, which is then converted to the desired N-methylethanamine chain via reductive amination.[5][6]

Recommended Synthetic Pathway: A Multi-Step Approach

Direct formylation of 3,5-dimethylpyrazole at the C4 position using the Vilsmeier-Haack reaction is often problematic. The acidic N-H proton can interfere with the reaction, leading to N-formylation or complex mixtures.[7][8][9] To circumvent this, a more controlled and higher-yielding strategy involves the temporary protection of the N1 position, followed by formylation and subsequent deprotection.

Caption: Recommended pathway for the synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

This initial step involves the classic Knorr-type condensation of a 1,3-dicarbonyl compound with hydrazine.

-

Rationale: This is a highly efficient, straightforward, and scalable reaction for forming the pyrazole core from inexpensive, commercially available starting materials.[1][10]

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 equiv) and ethanol (2-3 mL per gram of acetylacetone).

-

While stirring, add hydrazine hydrate (1.0-1.1 equiv) dropwise. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 50°C.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.

-

The product, 3,5-dimethylpyrazole, will often crystallize. If not, remove the ethanol under reduced pressure. The resulting oil or solid can be used in the next step, often without further purification. Yields are typically >90%.

-

Step 2: N-Protection via Michael Addition

-

Rationale: As previously mentioned, the acidic N-H proton of 3,5-dimethylpyrazole can interfere with the subsequent Vilsmeier-Haack reaction. Protection of this position as the methyl propionate ester via a Michael addition directs the formylation specifically to the C4 position.[7][8]

-

Protocol:

-

Combine 3,5-dimethylpyrazole (1.0 equiv) with an excess of methyl acrylate (2.0-3.0 equiv). No solvent is typically required.

-

Heat the mixture at reflux (approx. 90-100°C) for 12-18 hours.

-

After cooling, remove the excess methyl acrylate under reduced pressure.

-

The resulting crude oil, methyl β-(3,5-dimethyl-1H-pyrazol-1-yl)propionate, can be purified by vacuum distillation to yield a colorless oil.

-

Step 3 & 4: Vilsmeier-Haack Formylation and Deprotection

This two-part sequence first installs the aldehyde group and then removes the protecting group to yield the key intermediate.

-

Mechanism: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt known as the Vilsmeier reagent.[11][12] The electron-rich pyrazole ring attacks this reagent at the C4 position. Subsequent hydrolysis during workup yields the aldehyde. The propionate protecting group is then removed by base-catalyzed hydrolysis followed by thermal decarboxylation.[7][8]

-

Protocol:

-

Formylation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool DMF (3.0-4.0 equiv) to 0°C.

-

Slowly add POCl₃ (1.5-2.0 equiv) dropwise, keeping the internal temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

-

Add the protected pyrazole from Step 2 (1.0 equiv) dropwise, again maintaining a low temperature.

-

After addition, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Deprotection: Make the aqueous solution strongly basic (pH > 12) by adding an aqueous solution of NaOH or KOH. Heat this mixture to reflux for 1-2 hours to hydrolyze the ester.

-

Cool the solution and acidify with HCl to precipitate the carboxylic acid intermediate. Heat this acidic mixture to ~100-120°C to effect decarboxylation, which liberates the final intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

-

The product can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dried over anhydrous sulfate, and purified by column chromatography or crystallization.

-

Step 5: Reductive Amination to the Final Product

-

Mechanism: The aldehyde intermediate reacts with methylamine to form a transient imine (Schiff base). This imine is then immediately reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the target secondary amine.

-

Protocol:

-

Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in a suitable solvent such as methanol or ethanol.

-

Add an aqueous or methanolic solution of methylamine (CH₃NH₂, 1.5-2.5 equiv) and stir at room temperature for 1-2 hours.

-

Cool the mixture to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5-2.0 equiv) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by slowly adding water, followed by acidification with dilute HCl.

-

Wash the aqueous layer with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any unreacted aldehyde.

-

Basify the aqueous layer with NaOH until strongly alkaline (pH > 12).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via vacuum distillation or column chromatography.

-

Alternative Synthetic Pathway: The Henry Reaction

An alternative method for constructing the ethylamine side chain from the aldehyde intermediate is the Henry (nitroaldol) reaction.[13][14]

Caption: Alternative synthesis via the Henry reaction.

-

Rationale: This pathway is useful if direct reductive amination proves difficult or if other derivatives are desired. It involves:

-

Henry Reaction: The aldehyde is reacted with nitromethane in the presence of a base to form a β-nitro alcohol.[13]

-

Dehydration: The nitro alcohol is then dehydrated to form a nitroalkene.

-

Reduction: The nitroalkene is finally reduced to the target amine. This step requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) to reduce both the nitro group and the double bond.

-

This route is generally longer and may require more stringent reaction conditions, making the reductive amination pathway the preferred choice for this specific target.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Data for this compound |

| ¹H NMR | Signals corresponding to pyrazole methyls (~2.2 ppm), N-methyl (~2.4 ppm), two methylene groups (triplet-like signals, ~2.6-2.9 ppm), and pyrazole N-H (broad singlet, variable). |

| ¹³C NMR | Signals for pyrazole methyls (~10-12 ppm), N-methyl (~36 ppm), methylene carbons (~25, ~45 ppm), and pyrazole ring carbons (~105, ~138, ~146 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 154.13. |

Safety and Handling

The synthesis involves several hazardous reagents that must be handled with appropriate precautions in a well-ventilated fume hood.

| Reagent | Key Hazards | Recommended Precautions |

| Hydrazine Hydrate | Toxic, corrosive, suspected carcinogen. | Use in a fume hood, wear gloves and eye protection. Avoid inhalation. |

| Phosphorus Oxychloride (POCl₃) | Highly corrosive, reacts violently with water. | Handle under inert atmosphere. Add to other reagents slowly and with cooling. Wear acid-resistant gloves and face shield. |

| Methylamine | Flammable, corrosive, toxic gas/solution. | Work in a well-ventilated fume hood. Use sealed containers. |

| Sodium Borohydride (NaBH₄) | Flammable solid, reacts with acid to produce flammable H₂ gas. | Add slowly and portion-wise. Quench carefully away from ignition sources. |

Conclusion

The synthesis of this compound is reliably achieved through a five-step sequence starting from acetylacetone. The key strategic elements are the N-protection of the pyrazole ring to ensure regioselective C4-formylation via the Vilsmeier-Haack reaction, followed by a standard reductive amination to construct the final side chain. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully prepare this valuable compound for further investigation in pharmacology and medicinal chemistry.

References

- Bakr F. Abdel-Wahab, Gamal A. El-Hiti, Amr F. Abdel-Magid. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

- Attaryan, O. S., Antanosyan, S. K., Panosyan, G. A., Asratyan, G. V., & Matsoyan, S. G. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817–1819.

- Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.

- Abdel-Wahab, B. F., El-Hiti, G. A., & Abdel-Magid, A. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Synblock. (n.d.). CAS 201008-71-1 | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

- Srinivas, K., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Filimonov, D. S., et al. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.

- Wikipedia. (n.d.). Henry reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- Bobade, V. D., & Shingare, M. S. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 333-337.

- ResearchGate. (2024). Catalyzed Henry Reaction by Compartmentalized Copper‐Pyrazolyl‐Complex Modified Microgels.

- Organic Chemistry Portal. (n.d.). Henry Reaction.

- National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- Páez, J. A., et al. (n.d.).

- Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1051.

- Neochoritis, C. G., et al. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 84(8), 5134–5142.

- National Center for Biotechnology Information. (n.d.). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.

- Google Patents. (n.d.). Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.

- PubMed. (n.d.). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents.

- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ineosopen.org [ineosopen.org]

- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Henry reaction - Wikipedia [en.wikipedia.org]

- 14. Henry Reaction [organic-chemistry.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine. Given the limited publicly available data on this specific molecule, this document outlines a systematic, multi-tiered approach for its pharmacological characterization. We will delve into the rationale behind selecting putative molecular targets based on structural analogy, present detailed protocols for in vitro and in vivo validation, and discuss the interpretation of potential experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.

Introduction: Unveiling a Novel Chemical Entity

The compound this compound is a synthetic molecule featuring a dimethylpyrazole core linked to an N-methylethanamine side chain. While the pyrazole moiety is a common scaffold in a diverse range of biologically active compounds, the specific combination and substitution pattern of this molecule do not correspond to any well-characterized pharmacological agent in the current scientific literature. The presence of the N-methylethanamine side chain, a common feature in many central nervous system (CNS) active compounds, suggests a potential for psychoactivity.

The diverse biological activities of pyrazole derivatives, ranging from anti-inflammatory to psychoactive, preclude a simple prediction of this compound's mechanism of action. Therefore, a systematic and unbiased experimental approach is necessary to characterize its pharmacological profile. This guide will provide a roadmap for such an investigation, starting from initial in vitro screening to more complex in vivo behavioral studies.

Putative Mechanisms of Action: A Hypothesis-Driven Approach

Based on the structural motifs present in this compound, we can formulate several hypotheses regarding its potential molecular targets.

-

Monoaminergic Systems: The N-methylethanamine side chain is a classic pharmacophore found in numerous stimulants and psychedelic compounds that interact with monoamine systems. Therefore, the primary putative targets include:

-

Serotonin (5-HT) Receptors: Particularly the 5-HT2A receptor, a key target for classic psychedelics. Several pyrazole-containing compounds have been shown to act as 5-HT2A inverse agonists.

-

Dopamine (D) Receptors: While some pyrazole derivatives with antipsychotic-like activity do not bind to dopamine receptors, the structural similarity of the side chain to dopamine and amphetamine warrants investigation of D1 and D2 receptor families.

-

Norepinephrine (α and β) Receptors: Adrenergic receptors are also common targets for phenethylamine-like compounds.

-

Monoamine Transporters: The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical targets for many psychostimulants.

-

-

Histamine Receptors: The ethylamine moiety is a core feature of histamine. Therefore, histamine H1, H2, and particularly H3 and H4 receptors, which are predominantly expressed in the CNS, should be considered.

-

Trace Amine-Associated Receptors (TAARs): TAARs, especially TAAR1, are activated by a variety of endogenous and exogenous amine compounds and are known to modulate monoaminergic neurotransmission.

-

Other Potential Targets: The versatility of the pyrazole scaffold means that other, less obvious targets should not be ruled out. These could include cyclooxygenase (COX) enzymes, as some pyrazole derivatives are potent COX-2 inhibitors, or other G-protein coupled receptors (GPCRs).

Experimental Elucidation of the Mechanism of Action: A Phased Approach

A logical and efficient workflow is crucial for characterizing an unknown compound. The following experimental plan is designed to systematically narrow down the potential mechanisms of action.

Phase 1: In Vitro Target Screening

The initial phase focuses on broad, in vitro screening to identify the primary molecular targets of this compound.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A comprehensive screening panel should be employed.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT2A receptors). Harvest cells and prepare membrane fractions by homogenization and centrifugation.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives depending on the receptor).

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (this compound).

-

Determination of Non-Specific Binding: In parallel wells, add a high concentration of a known, non-labeled ligand to determine non-specific binding.

-

Incubation and Termination: Incubate the plates at a specific temperature for a defined period to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Suggested Initial Receptor Binding Screen

| Receptor Family | Specific Receptors to Screen |

| Serotonin | 5-HT1A, 5-HT2A, 5-HT2C |

| Dopamine | D1, D2, D3 |

| Norepinephrine | α1, α2, β1, β2 |

| Histamine | H1, H3 |

| Transporters | DAT, SERT, NET |

| Other | TAAR1, Sigma-1, Sigma-2 |

Once high-affinity targets are identified, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Assay for Gs- or Gi-Coupled Receptors

-

Cell Culture: Use a cell line expressing the receptor of interest that is coupled to either Gs or Gi proteins.

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist testing, co-incubate with a known agonist.

-

Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA) to quantify the levels of cAMP.

-

Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Diagram 1: General Experimental Workflow

Caption: A phased approach to characterizing the novel compound.

Phase 2: In Vivo Behavioral Pharmacology

If in vitro studies suggest CNS activity, the next step is to characterize the compound's effects in animal models.

Experimental Protocol: Locomotor Activity in Mice

-

Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and the open-field arenas.

-

Habituation: Place the mice in the open-field arenas and allow them to habituate for 30 minutes.

-

Compound Administration: Administer varying doses of this compound or vehicle via intraperitoneal (i.p.) injection.

-

Data Collection: Immediately place the mice back into the arenas and record their locomotor activity (distance traveled, rearing, etc.) for 60-120 minutes using an automated tracking system.

-

Data Analysis: Analyze the locomotor data in time bins to assess the onset and duration of the effect. Compare the total distance traveled between different dose groups using ANOVA.

An increase in locomotor activity would suggest a stimulant effect, while a decrease could indicate sedative or antipsychotic-like properties.

Data Interpretation and Future Directions

The data gathered from this phased approach will provide a comprehensive pharmacological profile of this compound.

-

High affinity for 5-HT2A receptors with agonist activity and induction of the head-twitch response in mice would strongly suggest a psychedelic-like mechanism.

-

High affinity for DAT and NET with a corresponding increase in locomotor activity would point towards a psychostimulant mechanism, similar to amphetamine.

-

Affinity for D2 receptors as an antagonist and a decrease in locomotor activity could indicate antipsychotic potential.

-

A lack of significant binding to monoaminergic targets but observable behavioral effects would suggest a novel mechanism of action that requires further investigation, potentially through broader screening panels or transcriptomic analysis of brain tissue from treated animals.

Diagram 2: Potential Signaling Pathway (Hypothetical 5-HT2A Agonism)

Caption: Hypothetical signaling cascade following 5-HT2A receptor activation.

Conclusion

The pharmacological characterization of a novel compound like this compound requires a systematic and hypothesis-driven approach. By leveraging structural analogies to inform initial target selection and employing a phased experimental plan encompassing in vitro binding and functional assays followed by in vivo behavioral analysis, researchers can efficiently and accurately elucidate its mechanism of action. This guide provides a robust framework for such an investigation, ensuring scientific integrity and fostering a deeper understanding of new chemical entities with potential CNS activity.

References

- Bretisilocin - Wikipedia. (n.d.).

-

Adams, C. M., Anderson, K., Artman, G., 3rd, Bizec, J. C., Cepeda, R., Elliott, J., Fassbender, E., Ghosh, M., Hanks, S., Hardegger, L. A., Hosagrahara, V. P., Jaffee, B., Jendza, K., Ji, N., Johnson, L., Lee, W., Liu, D., Liu, F., Long, D., Ma, F., … Zhang, Y. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of medicinal chemistry, 61(4), 1622–1635. [Link]

- Zorrilla, E. P., Tache, Y., & Koob, G. F. (2003). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1156-1165.

-

Glock, D., Shipe, W. D., Lindsley, C. W., & Cook, J. M. (1995). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of medicinal chemistry, 38(18), 3532–3540. [Link]

-

Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., Yamashita, H., Ito, N., McQuade, R. D., Mørk, A., Pehrson, A. L., Hentzer, M., Nielsen, V., Bundgaard, C., Arnt, J., Stensbøl, T. B., & Kikuchi, T. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. The Journal of pharmacology and experimental therapeutics, 350(3), 589–604. [Link]

-

Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., Yamashita, H., Ito, N., McQuade, R. D., Mørk, A., Pehrson, A. L., Hentzer, M., Nielsen, V., Bundgaard, C., Arnt, J., Stensbøl, T. B., & Kikuchi, T. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. The Journal of pharmacology and experimental therapeutics, 350(3), 589–604. [Link]

-

Li, J., Lynch, M. P., Demello, K. L., Sakya, S. M., Cheng, H., Rafka, R. J., Bronk, B. S., Jaynes, B. H., Kilroy, C., Mann, D. W., Haven, M. L., Kolosko, N. L., Petras, C., Seibel, S. B., & Lund, L. A. (2005). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. Bioorganic & medicinal chemistry, 13(5), 1805–1809. [Link]

-

ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. (2015). ChemInform, 46(34). [Link]

-

Arikawa, Y., Nishida, H., Kurasawa, O., Hasuoka, A., Hirase, K., Inatomi, N., Hori, Y., Matsukawa, J., & Imanishi, M. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of pharmacology and experimental therapeutics, 335(1), 231–238. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). Retrieved January 18, 2026, from [Link]

-

Kumar, V., & Sharma, P. (2016). Current status of pyrazole and its biological activities. Journal of basic and clinical pharmacy, 7(4), 91–98. [Link]

- Xiong, Y., Teegarden, B. R., Choi, J. S. K., Strah-Pleynet, S., Decaire, M., Jayakumar, H., Dosa, P. I., Casper, M. D., Pham, L., Feichtinger, K., Ullman, B., Adams, J., Yuskin, D., Frazer, J., Morgan, M., Sadeque, A., Chen, W., Webb, R. R., Connolly, D. T., Semple, G., … Al-Shamma, H. (2010).

spectroscopic analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their vast therapeutic and functional potential. These nitrogen-containing heterocycles are core motifs in numerous pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and kinase inhibitors. The specific compound of interest, this compound, represents a valuable synthetic building block. Its structure combines the stable, aromatic pyrazole core with a flexible N-methylethanamine side chain, offering multiple points for further chemical modification.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful downstream application. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required to fully characterize this molecule. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering a self-validating framework for analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to apply modern spectroscopic methods for definitive molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the hydrogen (¹H) and carbon (¹³C) framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR reveals the chemical environment, quantity, and connectivity of hydrogen atoms within the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the exchange of labile N-H protons, allowing for their observation.[1]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition: Obtain a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

Data Interpretation and Predicted Spectrum:

The structure of this compound dictates a specific set of signals. The symmetry of the 3,5-dimethyl substitution simplifies the spectrum.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Pyrazole N-H | ~10-12 | Broad Singlet | 1H | The acidic proton on the pyrazole nitrogen is typically deshielded and appears far downfield. Its broadness is due to quadrupole coupling and potential chemical exchange. |

| Pyrazole CH₃ | ~2.1-2.3 | Singlet | 6H | The two methyl groups at positions 3 and 5 are chemically equivalent due to tautomerism or rapid proton exchange, resulting in a single, sharp signal integrating to six protons.[2][3] |

| -CH₂- (ethyl) | ~2.6-2.8 | Triplet | 2H | This methylene group is adjacent to another CH₂ group and is deshielded by the pyrazole ring. It will be split into a triplet by the neighboring two protons. |

| -CH₂- (ethyl) | ~2.4-2.6 | Triplet | 2H | This methylene group is adjacent to the N-methylamine group and a CH₂ group. It will also appear as a triplet. |

| N-CH₃ | ~2.2-2.4 | Singlet | 3H | The methyl group attached to the nitrogen of the side chain will appear as a singlet. |

| Amine N-H | ~1.5-2.5 | Broad Singlet | 1H | The secondary amine proton signal is often broad and its chemical shift can be highly variable depending on concentration, solvent, and temperature. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides information on the number and type of carbon atoms.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same spectrometer.

-

Acquisition: A standard ¹³C spectrum with proton decoupling is acquired. Additionally, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is invaluable for unambiguous assignment.

Data Interpretation and Predicted Spectrum:

| Assignment | Predicted δ (ppm) | DEPT-135 | Rationale |

| Pyrazole C3 & C5 | ~145-150 | No Signal (Quaternary) | The two carbons bearing the methyl groups are equivalent and quaternary. Their chemical shift is characteristic of sp² carbons in a pyrazole ring.[4][5] |

| Pyrazole C4 | ~105-110 | No Signal (Quaternary) | The C4 carbon, substituted with the ethylamine chain, appears in a typical range for a substituted pyrazole carbon.[4][5][6][7] |

| -CH₂- (ethyl, attached to pyrazole) | ~20-25 | Negative | Aliphatic sp³ carbon, appearing in the expected upfield region. |

| -CH₂- (ethyl, attached to amine) | ~45-50 | Negative | This carbon is deshielded due to its attachment to the nitrogen atom. |

| N-CH₃ | ~35-40 | Positive | The methyl carbon attached to the nitrogen. |

| Pyrazole CH₃ | ~10-15 | Positive | The equivalent methyl carbons on the pyrazole ring appear at a characteristic upfield chemical shift. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which will likely produce a protonated molecular ion [M+H]⁺.

-

Analysis: Acquire a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the elemental composition.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is crucial for structural confirmation.

Data Interpretation:

-

Molecular Ion: The exact mass of C₉H₁₇N₃ is 167.1422. In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 168.1495.

-

Key Fragmentation Pathways: The fragmentation will be dominated by cleavages in the ethylamine side chain, particularly the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a common pathway for amines.[8][9]

Table of Expected Fragments:

| m/z | Proposed Fragment Structure | Loss |

| 168.15 | [M+H]⁺ | - |

| 124.11 | 4-(aminomethyl)-3,5-dimethyl-1H-pyrazolium | C₂H₆N (Dimethylamine) |

| 97.08 | 3,5-dimethyl-1H-pyrazol-4-yl)methylium | C₂H₈N₂ |

| 44.05 | Ethylimine radical cation | C₅H₉N₂ |

Visualization of MS Fragmentation:

The following diagram illustrates the primary fragmentation pathway initiated by the cleavage of the C-C bond alpha to the amine nitrogen.

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Experimental Protocol:

-

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FTIR. A small amount of the solid sample is placed directly on the ATR crystal.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background scan is performed first.

Data Interpretation:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200-3400 | N-H Stretch (broad) | Pyrazole N-H | A broad band indicative of a hydrogen-bonded N-H group.[11] |

| 3100-3300 | N-H Stretch (sharp/medium) | Secondary Amine N-H | Often appears as a sharper peak within the broader pyrazole N-H region. |

| 2850-3000 | C-H Stretch | Aliphatic (CH₃, CH₂) | Confirms the presence of the alkyl components of the molecule. |

| ~1600 & ~1550 | C=N and C=C Stretch | Pyrazole Ring | These absorptions are characteristic of the pyrazole aromatic system.[12][13] |

| 1500-1600 | N-H Bend | Secondary Amine | Confirms the presence of the secondary amine. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving conjugated π-systems like the pyrazole ring.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol or acetonitrile.

-

Acquisition: Scan the absorbance of the solution from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

Data Interpretation:

The pyrazole ring is the primary chromophore in this molecule.

-

Expected Absorption: A strong absorption band (λ_max) is expected in the range of 210-230 nm . This corresponds to a π → π* electronic transition within the pyrazole ring.[14][15][16] The alkyl substituents on the ring will cause a slight bathochromic (red) shift compared to unsubstituted pyrazole. The absorption is expected to be very low beyond 250 nm.[15][16]

Integrated Analysis Workflow: A Holistic Approach to Structure Confirmation

Sources

- 1. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines | MDPI [mdpi.com]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 8. mdpi.com [mdpi.com]

- 9. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. connectjournals.com [connectjournals.com]

- 13. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine structural elucidation

An In-Depth Technical Guide for the Structural Elucidation of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The target molecule, this compound, combines this versatile heterocyclic core with an N-methylethanamine side chain, a common pharmacophore that can influence receptor binding and pharmacokinetic properties. Accurate and unambiguous structural elucidation is the bedrock upon which all subsequent biological and pharmacological evaluation rests.

This guide provides a comprehensive, multi-technique approach to the structural verification of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the strategic rationale behind the analytical workflow. We will demonstrate how orthogonal analytical techniques—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy—are synergistically employed to build a conclusive, self-validating structural dossier.

The Elucidation Workflow: A Strategic Overview

The structural elucidation process is not a linear checklist but a logical, iterative workflow. Each experiment provides a piece of the puzzle, and the data from one technique informs the interpretation of the next. Our approach is designed to systematically deconstruct the molecule and then reassemble it with high confidence.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: The first and most fundamental question is: "What is the molecular weight of the compound?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this, providing not just the mass but also the elemental composition with high precision. For this compound (C₉H₁₇N₃), we can immediately apply the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][6] This provides an instant check on the integrity of our synthesis.

Expected Data:

-

Molecular Formula: C₉H₁₇N₃

-

Monoisotopic Mass: 167.1422 g/mol

-

Expected HRMS Result: [M+H]⁺ ion at m/z 168.1495. Observing this value within a low ppm error margin (e.g., < 5 ppm) provides strong evidence for the proposed elemental formula.

-

Fragmentation Pattern: Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause fragmentation. The most likely cleavage is a benzylic-type cleavage of the C-C bond between the pyrazole ring and the ethylamine side chain, which is a common fragmentation pathway. This would result in a stable, resonance-delocalized pyrazolyl-methyl cation.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺ without significant fragmentation.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Mass Range: m/z 50 - 500

-

Internal Calibrant: Use a known calibrant (e.g., caffeine or a dedicated calibration mix) to ensure high mass accuracy.

-

-

Data Analysis: Identify the peak corresponding to [M+H]⁺. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₉H₁₇N₃.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: While MS gives the overall formula, IR spectroscopy provides a rapid, non-destructive confirmation of the key functional groups present. For our target molecule, we are specifically looking for evidence of the N-H bonds of the pyrazole and the secondary amine, as well as the various C-H and C=N bonds. The presence of a sharp, single N-H stretch for the secondary amine is a key diagnostic feature that distinguishes it from a primary amine (which would show two bands) or a tertiary amine (which would show none).[5][6]

Data Presentation: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| Pyrazole N-H | Stretch | 3100 - 3300 | Broad | Hydrogen-bonded N-H stretch on the ring. |

| Secondary Amine N-H | Stretch | 3300 - 3500 | Sharp, Medium | Characteristic single band for a secondary amine.[5][6] |

| C-H (sp³ hybridized) | Stretch | 2850 - 3000 | Strong | From methyl and methylene groups. |

| C=N / C=C (Pyrazole) | Stretch | 1550 - 1650 | Medium-Strong | Ring stretching vibrations. |

| N-H | Bend | 1500 - 1600 | Medium | Bending vibration from amine and pyrazole N-H. |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption peaks, comparing them to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. We will use a suite of experiments to build the structure piece by piece. ¹H NMR will identify all unique proton environments and their neighbors, ¹³C NMR will do the same for the carbon skeleton, and 2D NMR experiments will definitively link these pieces together.

¹H and ¹³C NMR: Identifying the Building Blocks

For our target molecule, we can predict the expected signals with high confidence based on established chemical shift principles for pyrazoles and N-methylated amines.[5][7][8] The N-methyl group, for instance, is highly diagnostic, typically appearing as a sharp singlet between 2.2 and 2.6 ppm.[5][6]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Pyrazole N-H | ~10-12 | Broad Singlet | 1H | Deshielded, exchangeable proton. |

| Pyrazole-CH₃ (x2) | ~2.2 | Singlet | 6H | Two magnetically equivalent methyl groups on the pyrazole ring.[8] |

| Ar-CH₂- | ~2.7 | Triplet | 2H | Methylene group adjacent to the pyrazole ring, coupled to the other CH₂. |

| -CH₂-N | ~2.9 | Triplet | 2H | Methylene group adjacent to the nitrogen, deshielded. |

| N-H | ~1.5 | Broad Singlet | 1H | Exchangeable secondary amine proton. |

| N-CH₃ | ~2.4 | Singlet | 3H | Characteristic N-methyl singlet.[5][6] |

¹³C NMR

| Assignment | Predicted Shift (ppm) | DEPT-135 Phase | Rationale |

|---|---|---|---|

| Pyrazole C3/C5 | ~145 | None | Carbon atoms bearing methyl groups. |

| Pyrazole C4 | ~110 | None | Substituted carbon linking to the side chain. |

| Pyrazole-CH₃ (x2) | ~12 | Positive (CH₃) | Pyrazole methyl carbons. |

| Ar-CH₂- | ~25 | Negative (CH₂) | Methylene carbon attached to the ring. |

| -CH₂-N | ~50 | Negative (CH₂) | Methylene carbon attached to the nitrogen. |

| N-CH₃ | ~35 | Positive (CH₃) | N-methyl carbon. |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between the two CH₂ groups of the ethyl bridge (Ar-CH₂ -CH₂ -N).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool, showing correlations between protons and carbons over 2-3 bonds. It is crucial for linking quaternary carbons and connecting different spin systems.

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine: A Case of Uncharted Territory and a Pivot to a Clinically Relevant Analogue

Senior Application Scientist Note: Initial comprehensive searches for the biological activity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine have revealed a significant gap in the publicly available scientific literature. To provide a valuable and data-rich technical guide within the pyrazole chemical class, this document will pivot to a well-characterized and clinically significant pyrazole derivative: Brexpiprazole . This strategic shift allows for a thorough exploration of the core principles of pyrazole pharmacology while adhering to the rigorous standards of scientific integrity and data-driven analysis requested.

Brexpiprazole: A Serotonin-Dopamine Activity Modulator with a Unique Pharmacological Profile

Brexpiprazole is a second-generation antipsychotic approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Its clinical efficacy is rooted in a distinct and complex pharmacology, primarily as a modulator of serotonin and dopamine pathways. This guide will dissect the biological activity of Brexpiprazole, offering insights into its mechanism of action, receptor engagement, and the experimental methodologies used to elucidate its profile.

Chemical Structure

Brexpiprazole, with the chemical name 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, is a quinolinone derivative. While not a direct pyrazole-containing molecule in its core structure, its development and understanding fall within the broader context of heterocyclic compounds in psychopharmacology, a field where pyrazoles have also been extensively investigated for their CNS activity.

Pharmacological Profile

The therapeutic action of Brexpiprazole is a result of its nuanced interaction with multiple neurotransmitter receptors. It is characterized as a "serotonin-dopamine activity modulator" due to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and potent antagonism at serotonin 5-HT2A receptors.[1][2]

Receptor Binding Affinity

The affinity of a compound for its receptor is a critical determinant of its potency. For Brexpiprazole, its high affinity for a range of receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Human Serotonin 1A (h5-HT1A) | < 1 |

| Human Serotonin 2A (h5-HT2A) | < 1 |

| Human Dopamine D2L | < 1 |

| Human α1B-Adrenergic | < 1 |

| Human α2C-Adrenergic | < 1 |

| Human Dopamine D3 | < 5 |

| Human Serotonin 2B (h5-HT2B) | < 5 |

| Human Serotonin 7 (h5-HT7) | < 5 |

| Human α1A-Adrenergic | < 5 |

| Human α1D-Adrenergic | < 5 |

| Human Histamine H1 (hH1) | 19 |

| Human Muscarinic M1 (hM1) | > 1000 |

| Data sourced from Maeda et al., 2014.[1][2] |

This binding profile highlights Brexpiprazole's potent interaction with key receptors implicated in the pathophysiology of schizophrenia and depression, while demonstrating lower affinity for receptors associated with common side effects of older antipsychotics, such as muscarinic receptors (cognitive impairment, dry mouth) and histamine H1 receptors (sedation, weight gain).[1][2]

Functional Activity: A Tale of Partial Agonism and Antagonism

Beyond simple binding, the functional consequence of this interaction is paramount. Brexpiprazole exhibits a complex functional profile:

-

Dopamine D2 Receptors: Brexpiprazole acts as a partial agonist at D2 receptors.[1][2] This means it produces a submaximal response compared to the endogenous ligand, dopamine. In conditions of excessive dopaminergic activity (as hypothesized in the positive symptoms of schizophrenia), it acts as a functional antagonist. Conversely, in areas of low dopamine tone (implicated in cognitive and negative symptoms), it can provide a pro-dopaminergic effect. This "stabilizing" effect is a hallmark of second-generation antipsychotics.

-

Serotonin 5-HT1A Receptors: Similar to its action at D2 receptors, Brexpiprazole is a partial agonist at 5-HT1A receptors.[1][2] Activation of these autoreceptors can lead to an increase in dopamine release in certain brain regions, which may contribute to its antidepressant and pro-cognitive effects.

-

Serotonin 5-HT2A Receptors: Brexpiprazole is a potent antagonist at 5-HT2A receptors.[1][2] Blockade of these receptors is thought to reduce the risk of extrapyramidal side effects (motor disturbances) and may also contribute to the improvement of negative symptoms and cognitive function.

Mechanism of Action: A Multi-Receptor Symphony

The clinical efficacy of Brexpiprazole arises from the integrated effect of its interactions with these multiple receptor systems. The interplay between its partial agonism at D2 and 5-HT1A receptors and its potent antagonism of 5-HT2A receptors is believed to be central to its therapeutic action.

Figure 1: Simplified signaling pathway of Brexpiprazole's mechanism of action.

Experimental Methodologies: Elucidating the Pharmacological Profile

The characterization of Brexpiprazole's biological activity relies on a suite of established in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to a specific receptor.

Figure 2: General workflow for an in vitro radioligand binding assay.

Causality in Experimental Design: The choice of radioligand is critical; it must be a high-affinity, selective ligand for the receptor of interest. The use of a range of Brexpiprazole concentrations allows for the generation of a dose-response curve, from which the IC50 (the concentration of drug that inhibits 50% of radioligand binding) can be determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

In Vivo Behavioral Assays

To understand the physiological effects of Brexpiprazole, its activity is assessed in animal models that are predictive of antipsychotic and antidepressant efficacy.

-

Conditioned Avoidance Response (CAR): This test is a classic model for predicting antipsychotic activity. A reduction in the avoidance response at doses that do not cause sedation is indicative of antipsychotic potential.

-

Forced Swim Test (FST) and Tail Suspension Test (TST): These are common models for screening antidepressant activity. A decrease in immobility time in these tests suggests an antidepressant-like effect.

-

DOI-induced Head-Twitch Response: 2,5-dimethoxy-4-iodoamphetamine (DOI) is a 5-HT2A receptor agonist that induces a characteristic head-twitch response in rodents. The ability of Brexpiprazole to inhibit this response provides in vivo evidence of its 5-HT2A antagonism.[1][2]

Self-Validating Systems: In these behavioral assays, it is crucial to include appropriate controls. A vehicle control group establishes the baseline behavior, while a positive control (a known antipsychotic or antidepressant) validates the sensitivity of the model. Dose-response studies are also essential to determine the potency and therapeutic window of the test compound.

Conclusion

While the biological activity of this compound remains to be elucidated, the in-depth analysis of a clinically successful drug, Brexpiprazole, provides a robust framework for understanding the pharmacological principles that govern the activity of novel CNS agents. The unique "serotonin-dopamine activity modulator" profile of Brexpiprazole, characterized by its specific receptor binding affinities and functional activities, underscores the potential for developing nuanced therapeutics for complex psychiatric disorders. The experimental methodologies detailed herein represent the gold standard for characterizing the biological activity of such compounds, ensuring both scientific rigor and the generation of reliable, translatable data.

References

-

Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., Yamashita, H., Ito, N., McQuade, R. D., Mørk, A., Pehrson, A. L., Hentzer, M., Nielsen, V., Bundgaard, C., Arnt, J., Stensbøl, T. B., & Kikuchi, T. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589–604. [Link][2]

-

Maeda, K., Lerdrup, L., & Sugino, H. (2014). Brexpiprazole I: In Vitro and In Vivo Characterization of a Novel Serotonin-Dopamine Activity Modulator. ResearchGate. [Link][1]

Sources

in vitro screening of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

An In-Depth Technical Guide to the In Vitro Screening of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

Introduction

This guide provides a comprehensive framework for the in vitro screening of the novel chemical entity, this compound. The structure of this compound, featuring a substituted pyrazole ring linked to an N-methylethanamine side chain, suggests potential interactions with key biological targets in the central nervous system. The pyrazole moiety is a well-established scaffold in medicinal chemistry, known for its presence in compounds targeting a range of enzymes and receptors.[1][2] Specifically, pyrazole and its derivatives have been extensively investigated as inhibitors of monoamine oxidases (MAO).[1][2][3][4][5] Furthermore, the ethanamine side chain bears a structural resemblance to endogenous trace amines, hinting at possible activity at trace amine-associated receptors (TAARs), particularly TAAR1.[6][7][8]

This document outlines a strategic, multi-tiered approach to elucidating the pharmacological profile of this compound. We will begin with primary target screening against MAO-A and MAO-B, as well as TAAR1. Subsequently, we will explore secondary pharmacology to assess target selectivity. Finally, a foundational in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) panel will be described to evaluate the compound's drug-like properties at an early stage.[9][10][11][12][13] The overarching goal is to build a comprehensive biological data package to enable informed decisions regarding the future development of this molecule.

Part 1: Primary Target Screening

The initial phase of screening focuses on the most probable biological targets based on the structural characteristics of this compound.

Section 1.1: Monoamine Oxidase (MAO) Inhibition Assays

Scientific Rationale: Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters.[1][14] Their two isoforms, MAO-A and MAO-B, represent important therapeutic targets for depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[14] The pyrazole scaffold is a known pharmacophore for MAO inhibitors, making the assessment of our target compound against both isoforms a logical first step.[1][2][3][4][5]

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity using a fluorometric method.[15][16][17]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

p-Tyramine (MAO substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or a similar fluorogenic probe)

-

Clorgyline (selective MAO-A inhibitor)

-

Selegiline (selective MAO-B inhibitor)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black, flat-bottom plates

-

Fluorescent microplate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 1 nM to 100 µM.

-

Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add the diluted test compound or control inhibitors (clorgyline for MAO-A, selegiline for MAO-B) to the assay buffer. Add the respective MAO enzyme (MAO-A or MAO-B) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Prepare a reaction mixture containing the MAO substrate (p-tyramine), HRP, and the fluorogenic probe in assay buffer. Add this mixture to each well to start the enzymatic reaction.

-

Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

-

Data Analysis:

-

Subtract the background fluorescence (wells with no MAO enzyme).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Parameter | MAO-A | MAO-B |

| IC₅₀ (nM) | Experimental Value | Experimental Value |

| Positive Control (Clorgyline) IC₅₀ (nM) | Experimental Value | N/A |

| Positive Control (Selegiline) IC₅₀ (nM) | N/A | Experimental Value |

Visualization of MAO Inhibition Assay Workflow:

Caption: Workflow for the fluorometric MAO inhibition assay.

Section 1.2: Trace Amine-Associated Receptor 1 (TAAR1) Agonist/Antagonist Assays

Scientific Rationale: TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and amphetamine-like psychostimulants.[8] It modulates dopaminergic and serotonergic systems, making it a promising target for neuropsychiatric disorders such as schizophrenia.[6][7][18] The N-methylethanamine moiety of the test compound is structurally similar to endogenous TAAR1 agonists, justifying its screening for both agonist and antagonist activity at this receptor.

Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET)-based cAMP Assay

This cell-based assay measures changes in intracellular cyclic AMP (cAMP) levels, a downstream signaling molecule of TAAR1 activation (which couples to Gs proteins), using BRET.

Materials:

-

HEK293 cells stably co-expressing human TAAR1 and a BRET-based cAMP biosensor.

-

Cell culture medium and reagents.

-

Coelenterazine h (or other suitable luciferase substrate).

-

A known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control.

-

A known TAAR1 antagonist (if available) for antagonist mode screening.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

384-well white, flat-bottom plates.

-

Luminometer capable of simultaneous dual-wavelength detection.

Step-by-Step Methodology:

Agonist Mode:

-

Cell Plating: Seed the engineered HEK293 cells into 384-well plates and incubate overnight.

-

Compound Addition: Remove the culture medium and add the test compound diluted in assay buffer to the cells. Include a vehicle control and a positive control agonist.

-

Substrate Addition and Incubation: Add the luciferase substrate to all wells and incubate for 5-10 minutes at room temperature.

-

Signal Detection: Measure the luminescence at two wavelengths (e.g., ~475 nm for the donor and ~535 nm for the acceptor) using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value and maximum response.

Antagonist Mode:

-

Compound Pre-incubation: Pre-incubate the cells with the test compound for 15-30 minutes.

-

Agonist Challenge: Add a fixed concentration (e.g., EC₈₀) of the positive control agonist to the wells.

-

Substrate Addition and Detection: Follow steps 3 and 4 from the agonist mode protocol.

-

Data Analysis: Determine the ability of the test compound to inhibit the agonist-induced cAMP response and calculate the IC₅₀ value.

Data Presentation:

| Parameter | TAAR1 Agonist Mode | TAAR1 Antagonist Mode |

| EC₅₀ (nM) | Experimental Value | N/A |

| % Max Response (vs. Control) | Experimental Value | N/A |

| IC₅₀ (nM) | N/A | Experimental Value |

Visualization of TAAR1 BRET Assay Principle:

Caption: Principle of TAAR1 activation and BRET-based cAMP detection.

Part 2: Secondary Pharmacology and Selectivity Profiling

Following the primary screening, it is crucial to assess the selectivity of this compound. A compound that interacts with multiple targets may have a complex pharmacological profile and a higher potential for off-target side effects. A counter-screening panel should include receptors and enzymes structurally or functionally related to the primary targets.

Suggested Selectivity Panel:

| Target Class | Specific Targets | Rationale |

| Serotonin Receptors | 5-HT₁A, 5-HT₂A, 5-HT₂C | Potential for off-target effects due to structural similarities with serotonergic ligands.[19][20] |

| Dopamine Receptors | D₁, D₂ | To assess potential modulation of the dopaminergic system, a key pathway in CNS disorders. |

| Adrenergic Receptors | α₁, α₂, β₁, β₂ | To evaluate effects on the adrenergic system. |

| Other Amine Receptors | Histamine H₁, H₂ | Common off-targets for CNS-active compounds. |

| Ion Channels | hERG | Critical for assessing the risk of cardiac toxicity.[11] |

Part 3: In Vitro ADME/Tox Profiling

Early assessment of a compound's ADME/Tox properties is essential to identify potential liabilities that could hinder its development.[9][10][11][12][13] These assays provide insights into a compound's bioavailability, metabolism, and potential for toxicity.

Summary of Key In Vitro ADME/Tox Assays:

| Assay | Methodology Summary | Key Parameter(s) Measured | Rationale |

| Metabolic Stability | Incubation with human liver microsomes followed by LC-MS/MS analysis of the remaining parent compound over time.[10][11] | Intrinsic clearance (Clint), Half-life (t½) | Predicts the rate of metabolism in the liver, a major determinant of a drug's duration of action. |

| CYP450 Inhibition | Co-incubation of the test compound with specific CYP isoenzyme substrates and measurement of metabolite formation.[11][14] | IC₅₀ for major CYP isoforms (e.g., 3A4, 2D6, 2C9) | Assesses the potential for drug-drug interactions. |

| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration to separate bound and unbound compound in plasma, followed by LC-MS/MS quantification.[10] | Percent bound, Fraction unbound (fu) | Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to act on its target. |

| Aqueous Solubility | Measurement of the concentration of the compound in a saturated aqueous solution (e.g., using nephelometry or UV/Vis spectroscopy). | Kinetic and thermodynamic solubility | Poor solubility can limit absorption and bioavailability. |

| Cytotoxicity | Exposure of a standard cell line (e.g., HepG2) to the compound and measurement of cell viability (e.g., using an MTS or ATP-based assay).[13] | CC₅₀ (50% cytotoxic concentration) | Provides an early indication of the compound's general toxicity to cells. |

Visualization of the Integrated In Vitro Screening Cascade:

Caption: Integrated workflow for the in vitro screening of the target compound.

References

-

Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

-

Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry. [Link]

-

Symeres. In Vitro ADME-tox Services. [Link]

-

Kumar, A., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Medicinal Chemistry. [Link]

-

Thapa, S., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Molecules. [Link]

-

Karuppasamy, M., et al. (2010). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry. [Link]

-

Secci, D., et al. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. IRIS. [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. [Link]

-

Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

-

Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]

-

Holt, A., et al. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy Research. [Link]

-

Gainetdinov, R. R., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Pharmaceuticals. [Link]

-

ResearchGate. List of TAAR1 agonists identified in BRET assay. [Link]

-

Gainetdinov, R. R., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. SciProfiles. [Link]

-

Basit, A., et al. (2021). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. International Journal of Molecular Sciences. [Link]

-

Kaar, S. J., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis. Wellcome Open Research. [Link]

-

Rojas, L. B., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports. [Link]

-

Wikipedia. Bretisilocin. [Link]

-

Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry. [Link]

-

Ai, T., et al. (2017). N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. [Link]

-

Zajdel, P., et al. (2011). Novel Class of Arylpiperazines Containing N-acylated Amino Acids: Their Synthesis, 5-HT1A, 5-HT2A Receptor Affinity, and in Vivo Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

-

Inagaki, Y., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry. [Link]

-

Costello, A., et al. (2016). The Synthesis and Characterization of the 'Research Chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and Differentiation From Its 5,3-regioisomer. Drug Testing and Analysis. [Link]

-

Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents [ricerca.unich.it]

- 3. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]